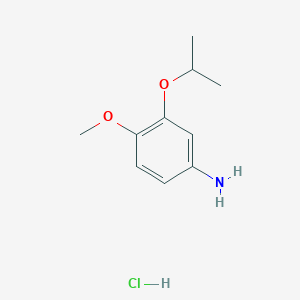
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Übersicht
Beschreibung
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of aniline and has been found to have several biochemical and physiological effects that make it a valuable tool in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Optimization in Medicinal Chemistry
Boschelli et al. (2001) demonstrated the use of trisubstituted anilines in the optimization of Src kinase inhibitors, highlighting the significance of the propoxy group over other alkoxy groups for enhanced inhibition of Src-mediated cell proliferation and tumor growth in xenograft models. This study emphasizes the role of substituted anilines in developing potent kinase inhibitors for cancer therapy (Boschelli et al., 2001).
Synthesis and Characterization in Organic Chemistry
Ramasamy, Balasubramaniam, and Mohan (2010) described an efficient method for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones from substituted anilines, showcasing the versatility of anilines in synthesizing heterocyclic compounds for potential applications in organic electronics and pharmaceuticals (Ramasamy et al., 2010).
Antimicrobial Activity Studies
Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis and antimicrobial activity of novel quinazolinone derivatives from primary aromatic amines, including aniline derivatives, underlining the significance of aniline functionalization in developing new antimicrobial agents (Habib et al., 2013).
Molecular Docking and QSAR Studies
Caballero et al. (2011) conducted docking and QSAR studies on aniline derivatives as c-Met kinase inhibitors, providing insights into the molecular features contributing to high inhibitory activity and highlighting the role of aniline derivatives in drug design and discovery (Caballero et al., 2011).
Material Science and Polymer Chemistry
Moujahid et al. (2005) investigated the in situ polymerization of aniline sulfonic acid derivatives, including the incorporation of aniline derivatives into layered double hydroxide materials for potential applications in electronics and catalysis (Moujahid et al., 2005).
Eigenschaften
IUPAC Name |
4-methoxy-3-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(2)13-10-6-8(11)4-5-9(10)12-3;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBOADWMQMLSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


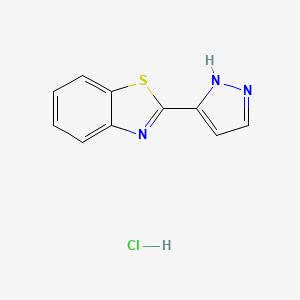


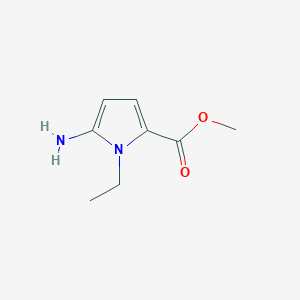
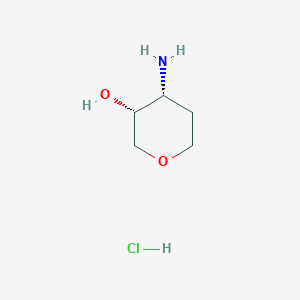




![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
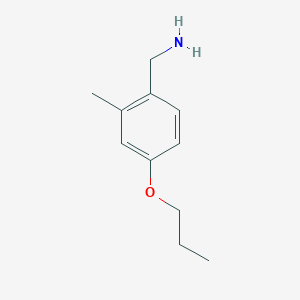
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)

